ANAVEX 2-73, chemically known as AE-37 hydrochloride, is a synthetic small molecule. [] It's primarily classified as a selective sigma-1 receptor (σ1R) agonist. [, , , ] ANAVEX 2-73 is being investigated for its potential in various neurodegenerative and neurodevelopmental diseases, including Alzheimer's disease, Parkinson's disease, and Rett syndrome. [, , , , ]
ANAVEX 2-73, also known as blarcamesine, is a novel compound developed for the treatment of neurodegenerative disorders, particularly Alzheimer's disease. It is classified as a mixed muscarinic and sigma-1 receptor modulator, which is believed to exert neuroprotective effects. The compound has shown promise in various clinical trials, demonstrating its potential to slow cognitive decline and improve biomarkers associated with Alzheimer's pathology.
ANAVEX 2-73 is classified as a small molecule drug that acts on both muscarinic acetylcholine receptors and sigma-1 receptors. This dual action is significant because it targets multiple pathways involved in neurodegeneration, making it a potential candidate for treating Alzheimer's disease and other related disorders .
The synthesis of ANAVEX 2-73 involves several chemical reactions that yield the final product, tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine hydrochloride. The process typically includes:
The synthetic pathway involves careful control of reaction conditions (temperature, pH, etc.) to maximize yield and minimize by-products. Detailed methodologies can be found in patent documents associated with the compound's synthesis .
The molecular structure of ANAVEX 2-73 can be represented by the following chemical formula:
It consists of a tetrahydrofuran ring fused with dimethylamino and diphenyl groups, contributing to its pharmacological properties.
Key structural data includes:
ANAVEX 2-73 has been shown to participate in various biochemical interactions, primarily through its binding to muscarinic acetylcholine receptors and sigma-1 receptors. These interactions are critical for its neuroprotective effects.
The compound's mechanism involves modulation of neurotransmitter systems, particularly enhancing cholinergic signaling while also providing protection against amyloid-beta toxicity—an important factor in Alzheimer's disease pathology .
The mechanism of action of ANAVEX 2-73 involves:
Clinical trials have demonstrated statistically significant improvements in cognitive function metrics such as the Mini-Mental State Examination score in patients with early Alzheimer's disease .
ANAVEX 2-73 is primarily investigated for its therapeutic potential in:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3